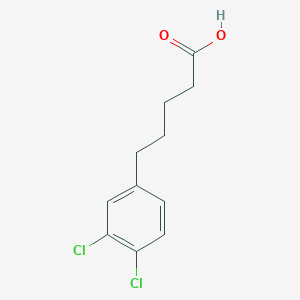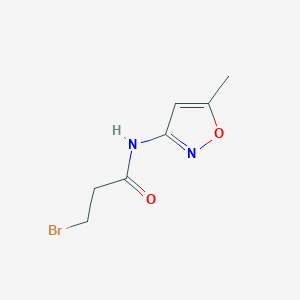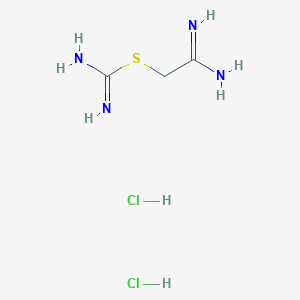
2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride
Übersicht
Beschreibung
2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride, also known as AITC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AITC is a synthetic compound that has been synthesized through a complex chemical process.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Additionally, 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification pathways. 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to induce the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has also been found to inhibit the activity of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It exhibits potent antimicrobial, anticancer, and antioxidant properties, making it a promising candidate for the development of new drugs. However, 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research of 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride. One potential direction is to investigate its potential use as an antimicrobial agent. 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has been found to exhibit potent antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics. Another direction is to investigate its potential use in cancer therapy. 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a potential candidate for the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride and its potential toxicity and side effects.
Eigenschaften
IUPAC Name |
(2-amino-2-iminoethyl) carbamimidothioate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4S.2ClH/c4-2(5)1-8-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEGJAKQYJYICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)SC(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




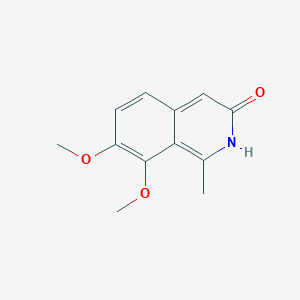
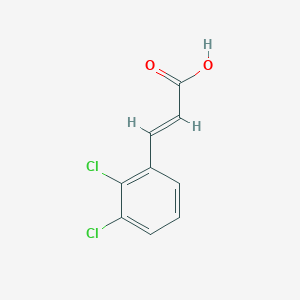
![Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate](/img/structure/B3041707.png)



